(4-Chlorophenyl)methanesulfonyl chloride

Description

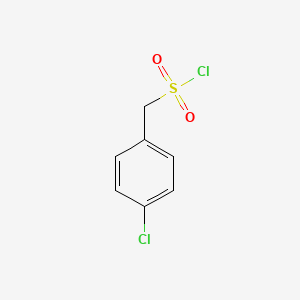

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJRPJSDYFDWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989792 | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-45-6 | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6966-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6966-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chlorophenyl)methanesulfonyl chloride chemical properties

An In-Depth Technical Guide to (4-Chlorophenyl)methanesulfonyl Chloride: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

(4-Chlorophenyl)methanesulfonyl chloride, also known as 4-chlorobenzylsulfonyl chloride, is a highly reactive organosulfur compound that serves as a pivotal building block in modern organic and medicinal chemistry. As a sulfonylating agent, its primary function is to introduce the (4-chlorophenyl)methanesulfonyl group into a target molecule. This moiety is of significant interest to researchers and drug development professionals due to its ability to modulate the physicochemical and biological properties of a compound, such as lipophilicity, metabolic stability, and target binding affinity.

The reactivity of (4-Chlorophenyl)methanesulfonyl chloride is dominated by the electrophilic nature of its sulfur atom, making it an excellent substrate for nucleophilic substitution reactions. This reactivity profile allows for the straightforward synthesis of sulfonamides and sulfonate esters, which are core structural motifs in a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate identification and confirmation of starting material purity are foundational to any synthetic endeavor. (4-Chlorophenyl)methanesulfonyl chloride is a white crystalline solid under standard conditions, and its key physical properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O₂S | [3][4] |

| Molecular Weight | 225.09 g/mol | [3][4] |

| CAS Number | 6966-45-6 | [4] |

| Appearance | White solid powder | [3][5] |

| Melting Point | 90–96 °C | [5][6] |

| Boiling Point | 321.2 °C at 760 mmHg | [6] |

| Density | 1.499 g/cm³ | [6] |

| InChIKey | DBJRPJSDYFDWPV-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature for Structural Verification

The structural identity of (4-Chlorophenyl)methanesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: As a sulfonyl chloride, the compound exhibits strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two distinct signals for the aromatic protons of the 1,4-disubstituted benzene ring, appearing as doublets in the aromatic region (approx. 7.4-7.6 ppm). A singlet corresponding to the two benzylic protons (Ar-CH₂ -SO₂) would be observed further downfield (approx. 4.8-5.0 ppm) due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.

-

¹³C NMR: The carbon spectrum would display four signals for the aromatic carbons and one for the benzylic carbon. The benzylic carbon signal would be significantly downfield.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for compounds containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

Synthesis and Purification

While (4-Chlorophenyl)methanesulfonyl chloride is commercially available, understanding its synthesis provides insight into potential impurities. A common laboratory-scale approach involves the oxidative chlorination of the corresponding thiol or disulfide, or the chlorosulfonation of 4-chlorotoluene. Below is a representative workflow for its preparation from 4-chlorobenzyl mercaptan.

Diagram 1: Synthetic Workflow

Caption: Oxidative chlorination route to the title compound.

Experimental Protocol: Synthesis via Oxidative Chlorination

Causality: This protocol utilizes the strong oxidizing power of chlorine gas in an aqueous acidic medium to convert the thiol functionality directly to the sulfonyl chloride. The acid helps to control the reactivity and solubility.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber (containing NaOH solution), suspend 4-chlorobenzyl mercaptan (1 equiv.) in a mixture of glacial acetic acid and water.

-

Reaction: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10 °C.

-

Monitoring: Continue the chlorine addition until the reaction mixture turns a persistent pale yellow-green, indicating a slight excess of chlorine. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Stop the chlorine flow and purge the system with nitrogen or air to remove excess chlorine. The solid product typically precipitates from the reaction mixture.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HCl.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as hexane or a hexane/ethyl acetate mixture, to yield pure, white crystals of (4-Chlorophenyl)methanesulfonyl chloride. Dry the final product under vacuum.

Self-Validation: The purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value.[5][6] Further validation should be performed using the spectroscopic methods outlined in Section 1.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of (4-Chlorophenyl)methanesulfonyl chloride stems from its high reactivity as an electrophile. The sulfur-chlorine bond is highly polarized and susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[1]

Diagram 2: General Nucleophilic Substitution

Caption: General reaction pathway with nucleophiles.

Key Reactions and Protocols

A. Synthesis of Sulfonamides

The reaction with primary or secondary amines is arguably the most important transformation, as the resulting sulfonamide moiety is a privileged scaffold in medicinal chemistry.[1]

Causality: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol: General Sulfonamide Formation

-

Dissolution: Dissolve the amine (1 equiv.) and a non-nucleophilic base such as triethylamine (1.2-1.5 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (4-Chlorophenyl)methanesulfonyl chloride (1.05 equiv.) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude sulfonamide by column chromatography or recrystallization.

B. Hydrolysis and Moisture Sensitivity

(4-Chlorophenyl)methanesulfonyl chloride reacts with water, leading to its decomposition into the corresponding (4-chlorophenyl)methanesulfonic acid. This reactivity underscores its classification as a moisture-sensitive reagent.[5][8]

Mechanistic Insight: The hydrolysis mechanism can be pH-dependent. Under neutral or acidic conditions, it typically proceeds via a direct nucleophilic attack by water on the sulfur atom. However, under basic conditions, an elimination-addition pathway via a highly reactive 'sulfene' intermediate (Ar-CH=SO₂) can occur.[9] This is why it is critical to store the compound under dry, inert conditions.[5]

Safety and Handling

Due to its high reactivity, (4-Chlorophenyl)methanesulfonyl chloride is a hazardous substance that requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[5][10] It is also harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Contact with water or moisture can release corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidants, and water.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.[8]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][10] For inhalation, move the individual to fresh air immediately.[10]

Conclusion

(4-Chlorophenyl)methanesulfonyl chloride is a potent and versatile sulfonylating agent with significant applications in pharmaceutical discovery and complex organic synthesis. Its well-defined reactivity, primarily through nucleophilic substitution, allows for the reliable construction of sulfonamides and sulfonate esters. A thorough understanding of its chemical properties, mechanistic tendencies, and stringent handling requirements is essential for its safe and effective utilization. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies to advance the frontiers of science and drug development.

References

-

Fiveable. Sulfonyl Chloride Definition. [Link]

-

ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]

-

Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

PubChem. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S. [Link]

-

MDPI. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

National Institutes of Health (NIH). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

PubChemLite. (4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S). [Link]

-

National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

Organic Syntheses. methanesulfonyl chloride. [Link]

-

PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Syntheses. methanesulfonyl cyanide. [Link]

-

J&K Scientific. (4-Fluorophenyl)methanesulfonyl chloride. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Georganics. (4-Chlorophenyl)methanesulfonyl chloride - High purity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

-

Peloton Therapeutics. Application of Methylsulfone in Drug Discovery. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. jk-sci.com [jk-sci.com]

- 3. (4-Chlorophenyl)methanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. echemi.com [echemi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

(4-Chlorophenyl)methanesulfonyl chloride CAS number 6966-45-6

An In-depth Technical Guide to (4-Chlorophenyl)methanesulfonyl chloride (CAS: 6966-45-6)

Foreword: A Versatile Building Block in Modern Synthesis

(4-Chlorophenyl)methanesulfonyl chloride, CAS number 6966-45-6, emerges as a pivotal reagent for the discerning chemist engaged in pharmaceutical research and complex organic synthesis.[1] Unlike its benzylic counterpart, benzenesulfonyl chloride, the methylene spacer between the aromatic ring and the sulfonyl chloride moiety imparts distinct reactivity and conformational flexibility to its derivatives. The presence of the chloro-substituent on the phenyl ring further modulates its electronic properties, offering a nuanced tool for fine-tuning the characteristics of target molecules.[2][3] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its application, empowering scientists to leverage its full potential. We will explore its fundamental properties, plausible synthetic routes, core reactivity, and critical safety protocols, grounded in established scientific principles.

Section 1: Core Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. (4-Chlorophenyl)methanesulfonyl chloride is a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid sulfonyl chlorides.[4][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6966-45-6 | [6][7][8] |

| Molecular Formula | C₇H₆Cl₂O₂S | [4][5][6] |

| Molecular Weight | 225.09 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 90-96 °C | [5][7] |

| Boiling Point | 321.2 °C at 760 mmHg (decomposes) | [7] |

| Density | ~1.499 g/cm³ | [7] |

| Solubility | Reacts with water; Soluble in many organic solvents | [3][9] |

| InChI Key | DBJRPJSDYFDWPV-UHFFFAOYSA-N | [4][6] |

These parameters are essential for calculations related to reaction stoichiometry, process simulation, and thermal system design in both laboratory and pilot-plant settings.[10]

Section 2: Synthesis Pathway and Rationale

While numerous suppliers offer (4-Chlorophenyl)methanesulfonyl chloride, understanding its synthesis is crucial for quality assessment and troubleshooting. A common and logical approach begins with a readily available starting material like 4-chlorobenzyl chloride. The process can be conceptualized as a two-stage transformation: conversion to a sulfur-containing intermediate, followed by oxidative chlorination.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis of sulfonamides using the title reagent.

Detailed Protocol: Synthesis of a Representative N-Benzyl-(4-chlorophenyl)methanesulfonamide

This protocol provides a self-validating system for the synthesis of a sulfonamide, a common task in drug discovery programs. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Materials:

-

Benzylamine

-

(4-Chlorophenyl)methanesulfonyl chloride (CAS 6966-45-6)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reactor Setup & Inert Atmosphere: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the amine).

-

Rationale: Anhydrous conditions are critical as the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield and complicating purification. [5][11]2. Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. [12]Using a slight excess ensures the reaction medium does not become acidic, which could protonate the starting amine and render it non-nucleophilic. Cooling controls the initial exothermic reaction.

-

-

Reagent Addition: Dissolve (4-Chlorophenyl)methanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Rationale: Dropwise addition prevents a rapid temperature increase, minimizing side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Rationale: Warming to room temperature provides sufficient energy to drive the reaction to completion. TLC is a crucial in-process control to avoid unnecessarily long reaction times or premature workup.

-

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The water quench hydrolyzes any remaining sulfonyl chloride. The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is essential before solvent evaporation to prevent co-distillation or hydrolysis of the product upon storage.

-

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-benzyl-(4-chlorophenyl)methanesulfonamide.

-

Rationale: Purification is necessary to remove byproducts and unreacted starting materials, ensuring the final compound meets the high-purity standards required for biological testing and further development.

-

Section 4: Safety, Handling, and Storage

(4-Chlorophenyl)methanesulfonyl chloride is a corrosive and hazardous chemical that demands strict adherence to safety protocols. [5][13]Its reactivity is the source of both its utility and its danger.

| Hazard Class | GHS Pictogram | Statement | Source(s) |

| Acute Toxicity | GHS07 | H302: Harmful if swallowed | [5][6][13] |

| Skin Corrosion | GHS05 | H314: Causes severe skin burns and eye damage | [5][6][13] |

| Acute Toxicity | GHS07 | H312: Harmful in contact with skin | [5] |

| Acute Toxicity | GHS07 | H332: Harmful if inhaled | [5] |

Core Safety Directives:

-

Handling: Always handle this reagent inside a certified chemical fume hood. [14]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [5][13]Avoid creating dust. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5]It is designated as moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis. [5][9]* Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols, as these can lead to vigorous or exothermic reactions. [5][14]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [5][13] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][13] * Ingestion/Inhalation: If inhaled, move to fresh air. If ingested, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in both cases. [5][13]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains. [5][13]

-

References

-

(4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Georganics. [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304. PubChem, National Center for Biotechnology Information. [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride Properties vs Temperature. Chemcasts. [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride (CAS 6966-45-6) Properties. Chemcasts. [Link]

-

(4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S). PubChemLite. [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health (NIH). [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride (BSC). Pharmaffiliates. [Link]

-

Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

Safety Data Sheet. Biosolve Shop. [Link]

-

Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health (NIH). [Link]

-

Methanesulfonyl cyanide. Organic Syntheses Procedure. [Link]

-

Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Preparation of sulfonamides from N-silylamines. PubMed Central, National Institutes of Health (NIH). [Link]

-

Methanesulfonyl chloride. Wikipedia. [Link]

-

The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

-

Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (4-Chlorophenyl)methanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. georganics.sk [georganics.sk]

- 6. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem-casts.com [chem-casts.com]

- 11. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Chlorophenyl)methanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

(4-Chlorophenyl)methanesulfonyl chloride, also known as 4-chlorobenzylsulfonyl chloride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique structure, combining a reactive sulfonyl chloride moiety with a substituted benzyl group, makes it an invaluable building block for introducing the 4-chlorophenylmethanesulfonyl group into diverse molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, core reactivity, and critical applications, particularly in the synthesis of sulfonamides for drug discovery. We offer detailed, field-proven experimental protocols and a comparative analysis against other common sulfonylating agents, designed to empower researchers, scientists, and drug development professionals in leveraging this versatile compound for their synthetic endeavors.

Section 1: Core Properties and Structural Analysis

(4-Chlorophenyl)methanesulfonyl chloride is a crystalline solid at room temperature. The presence of the electrophilic sulfonyl chloride group makes it highly reactive towards nucleophiles and sensitive to moisture. The key structural features—the sulfonyl chloride functional group responsible for its reactivity and the 4-chlorophenyl moiety that modulates its steric and electronic properties—are crucial to its utility.

Physicochemical Properties

A summary of the key properties for (4-Chlorophenyl)methanesulfonyl chloride is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (4-chlorophenyl)methanesulfonyl chloride | [PubChem] |

| Synonyms | 4-Chlorobenzylsulfonyl chloride, p-Chloro-α-toluenesulfonyl chloride | [PubChem] |

| CAS Number | 6966-45-6 | [PubChem] |

| Molecular Formula | C₇H₆Cl₂O₂S | [PubChem] |

| Molecular Weight | 225.09 g/mol | [PubChem] |

| Appearance | Solid | [CymitQuimica] |

| Melting Point | 92-94 °C | [SincereChemical] |

| InChIKey | DBJRPJSDYFDWPV-UHFFFAOYSA-N | [PubChem] |

Structural Diagram

The chemical structure of (4-Chlorophenyl)methanesulfonyl chloride is visualized below.

Caption: Structure of (4-Chlorophenyl)methanesulfonyl chloride.

Section 2: Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride

While specific industrial preparations are often proprietary, a robust and common laboratory-scale approach to synthesizing sulfonyl chlorides is through the oxidative chlorination of corresponding thiols or disulfides. This method is advantageous due to its high reactivity and applicability to a wide range of substrates, including aromatic, heterocyclic, and aliphatic thiols.[1][2]

A plausible and effective route to (4-Chlorophenyl)methanesulfonyl chloride starts from (4-chlorophenyl)methanethiol. The thiol is oxidized and chlorinated in a one-pot process.

Proposed Synthetic Workflow

The diagram below outlines the general workflow for synthesizing the title compound from a thiol precursor.

Caption: Generalized workflow for the synthesis of sulfonyl chlorides.

Causality Behind Experimental Choices:

-

Starting Material: (4-chlorophenyl)methanethiol is the logical precursor, providing the complete carbon and sulfur backbone.

-

Oxidizing/Chlorinating System: The combination of an oxidant (like hydrogen peroxide) and a chlorine source (like thionyl chloride or N-chlorosuccinimide) provides a highly reactive system for the direct conversion of the thiol to the sulfonyl chloride.[1][2] This one-pot approach is efficient and avoids the isolation of intermediate sulfonic acids.

-

Reaction Conditions: The reaction is typically performed at low temperatures (0 °C to room temperature) to control its exothermic nature and prevent degradation of the product.

-

Workup: A simple aqueous workup is sufficient to remove water-soluble byproducts. The use of a mild reducing agent (e.g., sodium sulfite) may be necessary to quench any excess oxidant before extraction.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of (4-Chlorophenyl)methanesulfonyl chloride stems from the high electrophilicity of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom—all strongly electron-withdrawing. This makes it an excellent target for nucleophiles.

Primary Reactions: Sulfonamide and Sulfonate Ester Formation

The most common and valuable reactions involve the sulfonylation of amines and alcohols.

-

Reaction with Amines: Primary and secondary amines readily displace the chloride to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry.[3][4]

-

Reaction with Alcohols: In the presence of a non-nucleophilic base, alcohols are converted to sulfonate esters (sulfonates). These esters are excellent leaving groups, often compared to tosylates, making them valuable intermediates for subsequent nucleophilic substitution (Sₙ2) reactions.

Reaction Mechanism

The reaction with nucleophiles like amines and alcohols proceeds via a nucleophilic substitution at the sulfur center. For hindered substrates or when strong, non-nucleophilic bases are used, the mechanism may proceed through a highly reactive sulfene intermediate (CH₂(Ar)=SO₂), analogous to the mechanism proposed for methanesulfonyl chloride.[5]

Caption: Plausible reaction pathways for sulfonylation reactions.

Expert Insights: The presence of the 4-chlorophenyl group influences reactivity compared to simple methanesulfonyl chloride (MsCl). The aromatic ring provides steric bulk near the reaction center. Electronically, the chlorine atom is electron-withdrawing by induction, which can slightly increase the electrophilicity of the sulfur atom, but this effect is moderated by potential resonance donation from the phenyl ring. These factors must be considered when optimizing reaction conditions.

Section 4: Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a "privileged scaffold" in drug discovery, appearing in a vast number of FDA-approved drugs.[3] (4-Chlorophenyl)methanesulfonyl chloride is an ideal reagent for incorporating a specific lipophilic and electronically defined sulfonamide moiety into drug candidates.

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for carbonyl or carboxyl groups, maintaining or improving biological activity while altering physicochemical properties like stability and solubility.[6]

-

Metabolic Stability: The sulfonamide bond is exceptionally stable to hydrolysis under physiological conditions, enhancing the metabolic stability and prolonging the in vivo half-life of a drug.[6][7]

-

Target Engagement: The tetrahedral geometry of the sulfonamide and its ability to act as both a hydrogen bond donor (if N-H is present) and acceptor (sulfonyl oxygens) allows for strong and specific interactions with biological targets like enzyme active sites.[3]

-

Role of the 4-Chlorophenyl Group: The inclusion of chlorine on aromatic rings is a common strategy in drug design.[8] It often enhances binding affinity through halogen bonding, increases lipophilicity to improve membrane permeability, and can block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

Section 5: Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and rationale provided for researchers.

Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester

Objective: To convert a primary or secondary alcohol into a (4-chlorophenyl)methanesulfonate ester, a reactive intermediate for Sₙ2 reactions.

Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This mitigates the exothermicity of the reaction and minimizes side reactions.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), dropwise with stirring. Causality: The base is required to neutralize the HCl byproduct generated during the reaction. A non-nucleophilic base is crucial to prevent it from competing with the alcohol in attacking the sulfonyl chloride.

-

Reagent Addition: Add (4-Chlorophenyl)methanesulfonyl chloride (1.2 equiv.), either as a solid or dissolved in a minimal amount of anhydrous DCM, portion-wise or dropwise, keeping the internal temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonate ester can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide

Objective: To synthesize a stable sulfonamide from a primary or secondary amine.

Methodology:

-

Preparation: Dissolve the amine (1.0 equiv.) in a suitable solvent such as DCM, THF, or pyridine. If using a non-basic solvent like DCM, add an auxiliary base like triethylamine (1.5 equiv.).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of (4-Chlorophenyl)methanesulfonyl chloride (1.1 equiv.) in the reaction solvent.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor for completion by TLC or LC-MS (typically 1-12 hours).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), water, and brine. Causality: The acidic wash protonates and removes basic impurities into the aqueous phase, simplifying purification.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide is often crystalline and can be purified by recrystallization or flash chromatography.

Section 6: Safety, Handling, and Storage

(4-Chlorophenyl)methanesulfonyl chloride is a hazardous chemical that requires careful handling.

| Hazard Category | Description & Precaution | Source(s) |

| Corrosivity | Causes severe skin burns and eye damage. Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | [Georganics, ECHEMI] |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust or vapors. Ensure adequate ventilation. | [Georganics, ECHEMI] |

| Reactivity | Reacts with water, alcohols, and amines. [5] It is incompatible with strong bases and oxidizing agents. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. | [Georganics] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [Georganics, ECHEMI] |

| First Aid (Skin) | Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek immediate medical attention. | [Georganics, ECHEMI] |

| Spill & Disposal | Absorb spills with inert, non-combustible material. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [Georganics] |

Section 7: Comparative Analysis with Other Sulfonylating Agents

The choice of sulfonylating agent is critical and depends on the desired reactivity, the nature of the substrate, and the properties of the final product.

| Agent | Structure | Key Characteristics & Use Cases |

| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | High Reactivity: The small methyl group offers minimal steric hindrance. Often used to create mesylates, which are excellent leaving groups. Believed to react via a highly reactive sulfene intermediate.[5] |

| p-Toluenesulfonyl Chloride (TsCl) | p-Me-C₆H₄-SO₂Cl | Moderate Reactivity: Sterically more hindered than MsCl. Tosylates are crystalline, stable, and excellent leaving groups. The aromatic ring allows for easy monitoring by UV on TLC. |

| (4-Chlorophenyl)methanesulfonyl Chloride | p-Cl-C₆H₄-CH₂-SO₂Cl | Modulated Reactivity: The benzyl methylene spacer separates the aromatic ring from the sulfonyl group. The 4-chloro substituent adds lipophilicity and offers a site for potential halogen bonding in the final product. Provides a unique building block for medicinal chemistry applications where this specific moiety is desired. |

Section 8: Conclusion

(4-Chlorophenyl)methanesulfonyl chloride is a highly versatile and powerful reagent for chemical synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable formation of stable sulfonamide and reactive sulfonate ester linkages. For professionals in drug discovery, this reagent provides a direct route to introduce a 4-chlorophenylmethanesulfonyl moiety—a scaffold that combines the metabolic stability of sulfonamides with the advantageous pharmacokinetic properties often conferred by chloro-aromatic groups. By understanding its synthesis, reactivity, and proper handling as detailed in this guide, researchers can effectively unlock the full potential of this valuable chemical building block.

Section 9: References

-

Georganics. (2011-01-28). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available at: [Link]

-

PubChem. (Date not available). (4-chlorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

-

Organic Chemistry Portal. (Date not available). Synthesis of sulfonyl chlorides by oxidation. Available at: [Link]

-

Wikipedia. (Date not available). Methanesulfonyl chloride. Available at: [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. Available at: [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European journal of medicinal chemistry, 118, 244–252. Available at: [Link]

-

ResearchGate. (2021). Application of Sulfonyl in Drug Design. Available at: [Link]

-

Thimmaiah, K. N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101557. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Available at: [Link]

Sources

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 3. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 7. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

The Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

(4-Chlorophenyl)methanesulfonyl chloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The incorporation of the (4-chlorophenyl)methane moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis of (4-Chlorophenyl)methanesulfonyl chloride, with a focus on a robust and scalable methodology. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, field-tested experimental protocols, and discuss the critical role of this reagent in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction: The Strategic Importance of the (4-Chlorophenyl)methanesulfonyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity, metabolic stability, and bioavailability. The (4-chlorophenyl)methanesulfonyl group has emerged as a valuable component in the medicinal chemist's toolbox. The chlorine atom at the para position of the phenyl ring can engage in favorable halogen bonding interactions with biological targets, enhance metabolic stability by blocking potential sites of oxidation, and improve cell membrane permeability. The flexible methylene linker between the aromatic ring and the sulfonyl group provides conformational adaptability, allowing for optimal binding to target proteins.

(4-Chlorophenyl)methanesulfonyl chloride serves as the primary gateway to a wide range of sulfonamides, which are a cornerstone of many therapeutic agents.[1][2] Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antiviral, diuretic, and anticancer properties.[1][2] The ability to readily synthesize (4-Chlorophenyl)methanesulfonyl chloride is therefore a critical enabling technology for the exploration of new chemical space in drug development programs.

Synthetic Pathways to (4-Chlorophenyl)methanesulfonyl Chloride

The synthesis of (4-Chlorophenyl)methanesulfonyl chloride is most effectively achieved through the oxidative chlorination of a suitable sulfur-containing precursor. The most common and practical starting material is (4-chlorophenyl)methanethiol, also known as 4-chlorobenzyl mercaptan. This section will detail a highly efficient and environmentally conscious method utilizing N-chlorosuccinimide (NCS) as the chlorinating and oxidizing agent.[3][4]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available 4-chlorobenzyl chloride.

Caption: Synthetic workflow for (4-Chlorophenyl)methanesulfonyl chloride.

Mechanistic Insights into the Oxidative Chlorination

The conversion of the thiol precursor to the sulfonyl chloride using NCS in the presence of hydrochloric acid is a complex process. The reaction is believed to proceed through the initial formation of a sulfenyl chloride, which is then further oxidized. The presence of HCl can catalyze the release of chlorine from NCS, which then participates in the oxidation.[5]

Caption: Simplified proposed mechanism of oxidative chlorination.

Detailed Experimental Protocols

The following protocols are based on established and scalable procedures, providing a reliable pathway to high-purity (4-Chlorophenyl)methanesulfonyl chloride.[3][6]

Preparation of the S-(4-Chlorobenzyl)isothiourea Salt (Precursor)

This method utilizes the reaction of 4-chlorobenzyl chloride with thiourea to form the stable and odorless S-alkylisothiourea salt, which serves as the direct precursor for the oxidative chlorination.

Materials and Reagents:

-

4-Chlorobenzyl chloride

-

Thiourea

-

Ethanol

Procedure:

-

To a solution of 4-chlorobenzyl chloride (1 equivalent) in ethanol, add thiourea (1 equivalent).

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The S-(4-chlorobenzyl)isothiourea salt will precipitate. Collect the solid by filtration and wash with cold ethanol.

-

Dry the product under vacuum. This intermediate is typically used in the next step without further purification.

Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride

This protocol details the oxidative chlorination of the S-(4-chlorobenzyl)isothiourea salt using N-chlorosuccinimide.[3][6]

Materials and Reagents:

-

S-(4-Chlorobenzyl)isothiourea salt (from the previous step)

-

N-Chlorosuccinimide (NCS)

-

2 M Hydrochloric acid (HCl)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, suspend the S-(4-chlorobenzyl)isothiourea salt (1 equivalent) in a mixture of acetonitrile and 2 M hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (a slight excess) in acetonitrile to the cooled suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude (4-Chlorophenyl)methanesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield colorless crystals.[3]

Product Characterization and Data

Thorough characterization of the final product is essential to ensure its purity and identity.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O₂S | [6] |

| Molecular Weight | 225.09 g/mol | [6] |

| Appearance | Colorless crystals / White powder | [3][7] |

| Melting Point | 90–92 °C | [3][6] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.46–7.42 (m, 4 H), 4.83 (s, 2 H) | [3] |

Safety and Handling

(4-Chlorophenyl)methanesulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.[3][6][7]

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[3][6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly closed.

Applications in Drug Discovery and Development

(4-Chlorophenyl)methanesulfonyl chloride is a valuable reagent for the synthesis of (4-chlorophenyl)methanesulfonamides. These sulfonamides are key intermediates in the development of a variety of therapeutic agents. For instance, sulfonamide-containing molecules have been investigated as:

-

Anticancer Agents: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors, a class of targets frequently pursued in oncology.

-

Antiviral Compounds: Sulfonamide derivatives have shown promise as inhibitors of viral enzymes.[8]

-

Neurological and Cardiovascular Agents: The (4-fluorophenyl)methanesulfonyl chloride analogue has been used in the synthesis of pharmaceuticals targeting these conditions.[9]

The ability to readily synthesize a library of (4-chlorophenyl)methanesulfonamides from the corresponding sulfonyl chloride allows for extensive structure-activity relationship (SAR) studies, a critical component of the lead optimization phase in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of (4-Chlorophenyl)methanesulfonyl chloride, a key intermediate for drug discovery and development. The detailed experimental protocol, based on a robust and scalable method, offers a practical pathway for researchers to access this important building block. A thorough understanding of its synthesis, properties, and applications will empower medicinal chemists to fully exploit the potential of the (4-chlorophenyl)methanesulfonyl moiety in the design and synthesis of next-generation therapeutics.

References

- Yang, Z., & Xu, J. (2013).

-

Organic Syntheses Procedure. Methanesulfonyl chloride. Available at: [Link]

- Georganics. (2011). (4-CHLOROPHENYL)

- European Patent Office. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds (EP0115328B1).

- ChemInform Abstract. (2013).

-

Organic Syntheses Procedure. Methanesulfinyl Chloride. Available at: [Link]

-

Organic Syntheses Procedure. Methanesulfonyl cyanide. Available at: [Link]

- Edinburgh Research Explorer. (2023).

- Benchchem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.

- Wang, M., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(11), 7854-7865.

-

Organic Chemistry Portal. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Available at: [Link]

- Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Applied Pharmaceutical Science, 10(08), 143-153.

- Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.

- Benchchem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride (CAS Number: 77421-13-7).

- Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.

- International Journal of Frontiers in Chemistry and Pharmacy Research. (2024).

- PubMed. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)Butanamide-D5, Octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465.

-

Wikipedia. Methanesulfonyl chloride. Available at: [Link]

- ResearchGate. (2018). Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide.

- Google Patents. (1994).

- ResearchGate. (2019).

- Reaction Chemistry & Engineering. (2022). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Electrophilic Nature of (4-Chlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Chlorophenyl)methanesulfonyl chloride is a pivotal reagent in modern organic synthesis, prized for its potent electrophilicity which is central to the construction of sulfonamides and sulfonate esters. These functional groups are integral to a vast array of pharmaceuticals, agrochemicals, and materials. This in-depth technical guide provides a comprehensive exploration of the electrophilic character of (4-Chlorophenyl)methanesulfonyl chloride, delving into the electronic and steric factors that govern its reactivity. We will dissect the mechanistic nuances of its reactions with various nucleophiles, supported by kinetic data and comparative analysis with other common sulfonylating agents. Furthermore, this guide furnishes detailed, field-proven experimental protocols and highlights its application in the synthesis of biologically active molecules, offering researchers and drug development professionals a holistic understanding of this versatile building block.

Introduction: The Significance of (4-Chlorophenyl)methanesulfonyl Chloride in Synthetic Chemistry

(4-Chlorophenyl)methanesulfonyl chloride, with the chemical formula C₇H₆Cl₂O₂S, is a white crystalline solid that belongs to the class of sulfonyl chlorides.[1] Its molecular structure, featuring a sulfonyl chloride moiety attached to a methylene bridge, which is in turn connected to a 4-chlorophenyl ring, bestows upon it a unique reactivity profile. The presence of the chlorine atom on the phenyl ring and the benzylic nature of the sulfonyl chloride group modulate its electrophilicity, making it a subject of significant interest in the design and synthesis of novel chemical entities.

The primary utility of (4-Chlorophenyl)methanesulfonyl chloride lies in its ability to act as a potent electrophile, readily reacting with a wide range of nucleophiles, most notably amines and alcohols.[2] This reactivity allows for the facile introduction of the (4-chlorophenyl)methanesulfonyl group into organic molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The resulting sulfonamides and sulfonate esters are found in a plethora of biologically active compounds, including anti-inflammatory agents, antivirals, and anticancer drugs.[4][5]

This guide will provide a deep dive into the fundamental principles governing the electrophilic nature of (4-Chlorophenyl)methanesulfonyl chloride, offering both theoretical understanding and practical guidance for its effective utilization in the laboratory.

The Electrophilic Heart: Understanding the Reactivity of the Sulfonyl Chloride Group

The high electrophilicity of the sulfur atom in (4-Chlorophenyl)methanesulfonyl chloride is the cornerstone of its reactivity. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom directly attached to the sulfur. This creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to nucleophilic attack.

Electronic and Steric Influences of the (4-Chlorophenyl)methyl Group

The (4-chlorophenyl)methyl substituent plays a crucial role in fine-tuning the reactivity of the sulfonyl chloride.

-

Inductive Effect: The chlorine atom on the phenyl ring exerts a mild electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the sulfonyl sulfur.

-

Benzylic Position: The methylene bridge separates the sulfonyl chloride from the aromatic ring. This benzylic positioning is significant as it can influence the stability of transition states and intermediates. Benzylic halides are known to exhibit enhanced reactivity in nucleophilic substitution reactions due to the ability of the adjacent phenyl ring to stabilize developing charges through resonance.[6] While the primary reaction site is the sulfur atom, the electronic nature of the benzylic carbon can have a subtle influence on the overall reaction kinetics.

Mechanistic Pathways: A Predominance of Sₙ2-like Reactions

The reactions of sulfonyl chlorides with nucleophiles predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[7][8] This involves a backside attack of the nucleophile on the electrophilic sulfur, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.

For (4-Chlorophenyl)methanesulfonyl chloride, the reaction with a nucleophile (Nu⁻) can be depicted as follows:

Caption: Generalized Sₙ2-like mechanism for the reaction of (4-Chlorophenyl)methanesulfonyl chloride.

Kinetic studies on the solvolysis of arenesulfonyl chlorides in various solvents have consistently supported a bimolecular mechanism, characterized by a significant dependence of the reaction rate on the concentration of both the sulfonyl chloride and the nucleophile.[8] The kinetic solvent isotope effect (KSIE) for the hydrolysis of sulfonyl chlorides is typically higher than that for alkyl halides, suggesting a more ordered transition state with significant bond formation between the nucleophile and the sulfur atom.[8]

Comparative Reactivity: Benchmarking Against Common Sulfonylating Agents

In the arsenal of a synthetic chemist, the choice of sulfonylating agent is critical and is often dictated by factors such as reactivity, selectivity, and cost. (4-Chlorophenyl)methanesulfonyl chloride's reactivity is best understood in comparison to other widely used sulfonyl chlorides like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

| Reagent | Structure | Key Features | Relative Reactivity (General Trend) |

| (4-Chlorophenyl)methanesulfonyl Chloride | Cl-C₆H₄-CH₂-SO₂Cl | Benzylic, electron-withdrawing group on the ring | High |

| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | Aliphatic, sterically unhindered | Very High |

| p-Toluenesulfonyl Chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | Aromatic, electron-donating group on the ring | Moderate |

Data Presentation: Comparative overview of common sulfonylating agents.

Generally, the reactivity of sulfonyl chlorides follows the order: MsCl > (4-Chlorophenyl)methanesulfonyl Chloride > TsCl.

-

Methanesulfonyl Chloride (MsCl): Being a small, aliphatic sulfonyl chloride, MsCl is highly reactive and less sterically hindered, making it a go-to reagent for many sulfonylation reactions.[9][10][11][12]

-

p-Toluenesulfonyl Chloride (TsCl): The electron-donating methyl group on the aromatic ring slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

-

(4-Chlorophenyl)methanesulfonyl Chloride: Its reactivity is expected to be higher than TsCl due to the electron-withdrawing nature of the chloro-substituent and the activating effect of the benzylic position. However, it is generally less reactive than the sterically less demanding MsCl.

The choice between these reagents often depends on the specific requirements of the synthesis. For instance, the introduction of a larger, more crystalline group like the tosyl or the (4-chlorophenyl)methanesulfonyl group can aid in the purification of intermediates.

Experimental Protocols: A Practical Guide to Sulfonylation Reactions

The successful application of (4-Chlorophenyl)methanesulfonyl chloride hinges on the use of well-defined experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a sulfonamide and a sulfonate ester.

Synthesis of N-Benzyl-(4-chlorophenyl)methanesulfonamide

This protocol describes the reaction of (4-Chlorophenyl)methanesulfonyl chloride with benzylamine to form the corresponding sulfonamide.

Experimental Workflow:

Caption: Workflow for the synthesis of N-Benzyl-(4-chlorophenyl)methanesulfonamide.

Detailed Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve (4-Chlorophenyl)methanesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-(4-chlorophenyl)methanesulfonamide.

Synthesis of Phenyl (4-chlorophenyl)methanesulfonate

This protocol details the formation of a sulfonate ester from the reaction of (4-Chlorophenyl)methanesulfonyl chloride with phenol.

Experimental Workflow:

Caption: Workflow for the synthesis of Phenyl (4-chlorophenyl)methanesulfonate.

Detailed Protocol:

-

Reagent Preparation: To a solution of phenol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere, add a suitable base such as pyridine (1.5 eq.).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of (4-Chlorophenyl)methanesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, dilute the reaction with DCM and wash with 1M HCl (to remove pyridine), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonate ester can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Application in Drug Discovery and Development: A Case Study

The utility of (4-Chlorophenyl)methanesulfonyl chloride is exemplified in the synthesis of various biologically active molecules. For instance, derivatives of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), have been synthesized using related sulfonyl chlorides.[5][7][8] The sulfonamide moiety is a critical pharmacophore in celecoxib and its analogues, responsible for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

While a direct synthesis of a commercially available drug using (4-Chlorophenyl)methanesulfonyl chloride is not readily found in the public domain, its application in the synthesis of N-substituted (4-chlorophenyl)methanesulfonamides as potential therapeutic agents is a common strategy in medicinal chemistry. The 4-chlorophenyl group can be a key structural element for interaction with biological targets, and the sulfonamide linkage provides a stable and synthetically accessible scaffold for building molecular complexity.[13][14]

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of (4-Chlorophenyl)methanesulfonyl chloride is essential for its proper handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O₂S | [15] |

| Molecular Weight | 225.09 g/mol | [15] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 93-97 °C | [1] |

| CAS Number | 6966-45-6 | [15] |

Data Presentation: Physical properties of (4-Chlorophenyl)methanesulfonyl chloride.

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.8 (s, 2H, CH₂). The exact chemical shifts may vary.

-

¹³C NMR (CDCl₃, 101 MHz): Signals expected for the aromatic carbons, the benzylic carbon, and the sulfonyl carbon.

-

IR (KBr): Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[3]

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and SO₂.

Safety and Handling

(4-Chlorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[13][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle under an inert atmosphere to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Chlorophenyl)methanesulfonyl chloride is a highly valuable and versatile electrophile in the toolkit of synthetic chemists. Its reactivity, governed by the potent electron-withdrawing sulfonyl chloride group and modulated by the 4-chlorophenylmethyl substituent, allows for the efficient synthesis of a wide range of sulfonamides and sulfonate esters. A thorough understanding of its electrophilic nature, reaction mechanisms, and proper handling is paramount for its successful application in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The protocols and comparative data presented in this guide are intended to provide researchers and scientists with the foundational knowledge and practical insights necessary to harness the full potential of this important synthetic building block.

References

-

Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. (2008). National Institutes of Health. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). ResearchGate. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. [Link]

-

4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (n.d.). National Center for Biotechnology Information. [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). National Institutes of Health. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). National Institutes of Health. [Link]

-

(4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S). (n.d.). PubChemLite. [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride. (n.d.). PubChem. [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Institutes of Health. [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Horiazon Chemical. [Link]

- Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine. (n.d.).

-

Methanesulfenyl chloride, trichloro-. (n.d.). NIST WebBook. [Link]

-

Methanesulfonyl chloride. (n.d.). NIST WebBook. [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride. (n.d.). Georganics. [Link]

-

4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz,. (n.d.). The Royal Society of Chemistry. [Link]

-

Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis. (n.d.). Horiazon Chemical. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

-

Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. (2025). ResearchGate. [Link]

- Process for the preparation of Bis(4-chlorphenyl) sulfone. (n.d.).

-

Methanesulfinyl Chloride. (n.d.). Organic Syntheses. [Link]

-

Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. [Link]

-

Methanesulfonyl chloride. (n.d.). SpectraBase. [Link]

-

(4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. (2011). Georganics. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

-

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.). MDPI. [Link]

- Preparation method of N-benzyl-4-piperidone. (n.d.).

Sources

- 1. 4-Chlorobenzylsulfonyl chloride 97 6966-45-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 9. Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis – HoriazonChemical [horiazonchemical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Methanesulfonyl chloride(124-63-0) IR Spectrum [chemicalbook.com]